
AZD 4017
Übersicht
Beschreibung
AZD-4017 ist ein potenter und selektiver Inhibitor des Enzyms 11β-Hydroxysteroid-Dehydrogenase Typ 1 (11β-HSD1). Dieses Enzym ist für den prerezeptorischen Metabolismus und die Aktivierung von Glukokortikoiden in peripheren Geweben verantwortlich . AZD-4017 wurde auf seine potenziellen therapeutischen Anwendungen bei verschiedenen Stoffwechselerkrankungen untersucht, darunter Typ-2-Diabetes mellitus und idiopathische intrakranielle Hypertonie .
Herstellungsmethoden
Die Synthese von AZD-4017 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließenden Kupplungsreaktionen. Die Verbindung wird typischerweise durch eine Reihe von organischen Reaktionen synthetisiert, darunter nukleophile Substitution, Cyclisierung und Amidierung. Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
AZD-4017 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können AZD-4017 in seine reduzierten Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, um substituierte Derivate zu bilden.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
AZD4017 is an orally bioavailable inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, exhibiting high selectivity for 11β-HSD1 over 11β-HSD2 and other homologous enzymes . Originally developed by AstraZeneca, AZD4017 was explored for treating obesity, elevated intraocular pressure, and type 2 diabetes . Clinical trials have also investigated its potential in treating idiopathic intracranial hypertension (IIH) and, in combination with prednisolone, iatrogenic Cushing's syndrome .
Effects on Wound Healing
A study investigated the impact of AZD4017 on wound healing in individuals with type 2 diabetes mellitus, administering 400 mg of oral AZD4017 twice daily or a placebo for 35 days . The study involved 3-mm full-thickness punch skin biopsies at baseline and on day 28, with wound healing monitored after 2 and 7 days .
- Methods: A randomized, controlled, clinical trial design was employed .
- Results: While AZD4017 did not inhibit 24-hour ex vivo skin 11β-HSD1 activity, it reduced systemic 11β-HSD1 activity by 87% . The wound diameter was notably smaller in the AZD4017 group, 34% smaller at day 2 and 48% smaller after repeat wounding at day 30 . AZD4017 also enhanced epidermal integrity, though it slightly impaired barrier function .
- Conclusion: AZD4017 is safe and well-tolerated and may warrant further studies in conditions of impaired wound healing, such as diabetic foot ulcers .
Impact on Lipid Profiles and Lean Muscle Mass
Research has also explored the effects of AZD4017 on lipid profiles and lean muscle mass .
- Methods: A phase II, randomized, double-blind, placebo-controlled trial was conducted over 12 weeks . Patients received 400 mg of oral AZD4017 twice daily or a placebo .
- Results: Patients treated with AZD4017 showed improvements in lipid profiles, including decreased cholesterol and increased high-density lipoprotein (HDL) levels, and increased lean muscle mass (1.8%, P < .001) . The reduction of serum cortisol:cortisone ratio observed with AZD4017 treatment correlated with decreased intracranial pressure (r = 0.70; P = .005) .
- Conclusion: AZD4017 treatment had beneficial effects on serum cholesterol profiles .
Effects on Bone Remodeling
The effect of AZD4017 on bone remodeling has also been examined .
- Objective: To examine the effect of AZD4017 on the levels of biochemical markers of bone formation in postmenopausal women with osteopenia .
- Conclusion: AZD4017 selectively inhibits 11β-HSD1 activity in vivo in a safe and reversible manner .
Hepatic Function
AZD4017 has been shown to improve markers of hepatic function .
- Results: Patients receiving AZD4017 showed improvements in markers of hepatic function (decreased alkaline phosphatase and gamma-glutamyl transferase) .
Safety and Tolerability
Wirkmechanismus
Target of Action
AZD 4017, also known as {(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid
or UNII-3JL137394Y
, is a potent and selective inhibitor of the enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This enzyme plays a crucial role in the pre-receptor metabolism and activation of glucocorticoids within peripheral tissues .
Mode of Action
This compound acts by selectively inhibiting the 11β-HSD1 enzyme, which primarily converts the inactive glucocorticoid cortisone to its active counterpart cortisol . This inhibition is achieved in a reversible and competitive manner .
Biochemical Pathways
The inhibition of 11β-HSD1 by this compound impacts the glucocorticoid activation pathway. By blocking the conversion of cortisone to cortisol, it reduces the local cortisol production within peripheral tissues . This action can influence various metabolic processes, given the diverse effects of cortisol on systemic metabolism .
Pharmacokinetics
, it has been noted that this compound has favorable pharmacokinetics. In a clinical trial, it was administered orally twice daily , suggesting good oral bioavailability. The drug demonstrated selective inhibition of 11β-HSD1 activity in vivo in a safe and reversible manner .
Result of Action
The inhibition of 11β-HSD1 by this compound has shown beneficial metabolic changes in patients. For instance, in a study involving an overweight female cohort with idiopathic intracranial hypertension (IIH), patients receiving this compound showed significant improvements in lipid profiles, markers of hepatic function, and increased lean muscle mass . In a study involving postmenopausal women with osteopenia, there was no effect on bone formation after 90 days of treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, in patients with type 2 diabetes, data suggested improved skin healing and integrity, but also modestly reduced epidermal barrier function . This indicates that the patient’s health condition and metabolic state can influence the drug’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
AZD 4017 interacts with the enzyme 11β-HSD1, inhibiting its activity . It displays excellent selectivity versus the related enzymes 11-βHSD2, 17β-HSD1, 17β-HSD3 (all IC 50 >30 μM) and shows no measurable activity against the glucocorticoid and mineralocorticoid receptors . The IC50 value of this compound for human 11β-HSD1 is 7 nM .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, in adipocytes from non-diabetic volunteers, this compound was shown to be a potent inhibitor of 11β-HSD1 activity . In patients with idiopathic intracranial hypertension, treatment with this compound led to significant improvements in lipid profiles and increased lean muscle mass .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of 11β-HSD1, an enzyme that converts the inactive glucocorticoid cortisone to its active counterpart cortisol . By inhibiting this enzyme, this compound reduces the local production and activation of glucocorticoids within peripheral tissues .
Temporal Effects in Laboratory Settings
In a phase II trial, this compound demonstrated selective inhibition of 11β-HSD1 activity in vivo in a safe and reversible manner . At 90 days there was no treatment effect on bone formation as measured by osteocalcin .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucocorticoids. It inhibits the enzyme 11β-HSD1, which is responsible for the conversion of inactive glucocorticoid (cortisone) to its active form (cortisol) .
Vorbereitungsmethoden
The synthesis of AZD-4017 involves multiple steps, including the formation of key intermediates and final coupling reactions. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution, cyclization, and amidation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Analyse Chemischer Reaktionen
AZD-4017 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert AZD-4017 into its reduced forms.
Substitution: The compound can undergo substitution reactions with different reagents to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
AZD-4017 gehört zu einer Klasse von Verbindungen, die als 11β-HSD1-Inhibitoren bekannt sind. Ähnliche Verbindungen in dieser Klasse sind:
Carbenoxolon: Ein weiterer 11β-HSD1-Inhibitor mit unterschiedlichen Potenz- und Selektivitätsprofilen.
PF-915275: Ein selektiver 11β-HSD1-Inhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften.
Im Vergleich zu diesen Verbindungen weist AZD-4017 eine einzigartige Selektivität und Potenz auf, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .
Biologische Aktivität
AZD 4017 is a potent and selective inhibitor of the enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), which plays a crucial role in the metabolism of glucocorticoids. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic diseases and conditions associated with glucocorticoid excess.
This compound functions by inhibiting the conversion of cortisone to cortisol, thereby reducing local cortisol levels in tissues. This action can help mitigate the adverse effects of excessive glucocorticoid activity, such as insulin resistance and inflammation. The compound exhibits a high degree of selectivity for 11β-HSD1 over other related enzymes, including 11β-HSD2 and various hydroxysteroid dehydrogenases, making it a promising candidate for clinical applications.
Potency and Selectivity
The potency of this compound is characterized by an IC50 value of 7 nM for human 11β-HSD1, indicating strong inhibitory activity. In contrast, its activity against related enzymes is significantly lower, with IC50 values exceeding 30 μM for 11β-HSD2 and other related enzymes . This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy.
Pharmacokinetics and Metabolism
This compound demonstrates favorable pharmacokinetic properties, including high oral bioavailability (greater than 100% in rats) and good plasma protein binding. It has been shown to have moderate clearance rates across various animal models, including mice, rats, and dogs . Notably, the compound's acyl glucuronide metabolite has been identified as a potential cause of adverse effects, necessitating careful monitoring during treatment .
In Vitro Activity
In isolated human adipocytes from nondiabetic volunteers, this compound exhibited an IC50 of 0.002 μM , confirming its potent inhibitory effect in key target tissues . The compound's selectivity was further validated through high-throughput screening assays that demonstrated its ability to inhibit 11β-HSD1 without affecting other steroidogenic pathways.
In Vivo Efficacy
Preclinical studies have shown that this compound can achieve up to 70% inhibition of 11β-HSD1 activity at doses equivalent to 10× IC50 in mouse models . In human trials, this compound has been evaluated for its effects on metabolic parameters and wound healing.
Phase II Trials
A randomized controlled pilot trial assessed the efficacy of this compound in patients with conditions such as nonalcoholic fatty liver disease (NAFLD). While the primary outcome did not meet proof-of-concept criteria for direct inhibition of skin 11β-HSD1 activity, significant reductions in systemic activity were observed (up to 87% ) compared to placebo . Additionally, improvements in wound healing metrics were noted, suggesting potential benefits in diabetic foot ulcers .
Summary of Findings
Parameter | This compound |
---|---|
IC50 (Human 11β-HSD1) | 7 nM |
IC50 (Human 11β-HSD2) | >30 μM |
Oral Bioavailability | >100% (in rats) |
Inhibition in Adipocytes | IC50 = 0.002 μM |
Maximal Inhibition (Mouse) | ~70% at 1500 mg/kg |
Systemic Activity Reduction | Up to 87% |
Eigenschaften
IUPAC Name |
2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]piperidin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3S/c1-2-13-29-22-18(21(28)23-17-8-4-3-5-9-17)10-11-19(24-22)25-12-6-7-16(15-25)14-20(26)27/h10-11,16-17H,2-9,12-15H2,1H3,(H,23,28)(H,26,27)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDZABJPWMBMIQ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=CC(=N1)N2CCCC(C2)CC(=O)O)C(=O)NC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=C(C=CC(=N1)N2CCC[C@H](C2)CC(=O)O)C(=O)NC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145044 | |
Record name | AZD-4017 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024033-43-9 | |
Record name | AZD-4017 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024033439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-4017 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14875 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-4017 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1024033-43-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-4017 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JL137394Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of AZD4017?
A1: AZD4017 acts as a reversible competitive inhibitor of 11β-HSD1 [, ]. This enzyme catalyzes the conversion of inactive cortisone to active cortisol within tissues. By inhibiting 11β-HSD1, AZD4017 reduces intracellular cortisol levels without affecting systemic cortisol levels [, , ].
Q2: What are the downstream effects of 11β-HSD1 inhibition by AZD4017?
A2: Inhibition of 11β-HSD1 by AZD4017 has been shown to impact various metabolic processes, including:
- Improved lipid profiles: Clinical trials have demonstrated that AZD4017 treatment leads to decreased cholesterol levels, increased high-density lipoprotein (HDL) levels, and an improved cholesterol/HDL ratio [].
- Enhanced lean muscle mass: Treatment with AZD4017 has been associated with increased lean muscle mass in individuals with idiopathic intracranial hypertension [].
- Potential wound healing benefits: Preliminary evidence suggests that AZD4017 may promote wound healing in individuals with type 2 diabetes, potentially by improving epidermal integrity [, , ].
- Increased 11-oxygenated androgen levels: Research indicates that 11β-HSD1 inhibition by AZD4017 leads to increased production of 11-ketotestosterone, a potent androgen, in adipose tissue [].
Q3: What is the molecular formula and weight of AZD4017?
A3: The molecular formula of AZD4017 is C22H31N3O3S, and its molecular weight is 417.57 g/mol. Unfortunately, the provided research articles do not contain spectroscopic data.
Q4: Are there studies on the material compatibility and stability of AZD4017?
A4: While the provided research focuses on the biological effects of AZD4017, specific studies on its material compatibility and stability under various conditions were not included.
Q5: What is known about the pharmacokinetics of AZD4017?
A5: AZD4017 exhibits good oral bioavailability []. Studies have shown that it effectively inhibits systemic 11β-HSD1 activity, as demonstrated by a significant reduction in urinary glucocorticoid metabolite ratios [, ]. AZD4017 is primarily metabolized via acyl glucuronidation [], and structural modifications have been explored to reduce this metabolic pathway and enhance its metabolic stability [, ].
Q6: How does the pharmacodynamic profile of AZD4017 relate to its efficacy?
A6: The efficacy of AZD4017 appears to be dependent on baseline cortisol levels and the degree of 11β-HSD1 inhibition achieved []. Individuals with higher baseline cortisol levels and greater 11β-HSD1 inhibition tend to experience more pronounced effects on blood pressure, lipid profiles, and wound healing [].
Q7: What in vitro models have been used to study AZD4017?
A7: Researchers have utilized primary skin fibroblasts and human adipocytes to investigate the effects of AZD4017 on gene expression and cellular function in vitro [, ]. These models have provided valuable insights into the molecular mechanisms underlying the drug's effects.
Q8: What in vivo models have been used to study AZD4017?
A8: AZD4017 has been evaluated in various preclinical and clinical studies:
- Animal models: While specific animal models were not detailed in the provided research, preclinical studies have been crucial in understanding the role of 11β-HSD1 in various disease models [].
- Clinical trials: Phase II clinical trials have investigated the safety, tolerability, and efficacy of AZD4017 in patients with:
- Idiopathic Intracranial Hypertension (IIH): Studies have shown that AZD4017 is well-tolerated in this patient population and may offer potential benefits in reducing intracranial pressure [, , , , , , ].
- Type 2 Diabetes Mellitus: Pilot trials suggest that AZD4017 may improve wound healing and skin integrity in individuals with type 2 diabetes [, , ].
- Postmenopausal Osteopenia: Although AZD4017 effectively inhibited 11β-HSD1, a 90-day trial did not demonstrate significant effects on bone formation markers [, ].
- Nonalcoholic Steatohepatitis (NASH) and Nonalcoholic Fatty Liver Disease (NAFLD): One study investigated the potential of AZD4017 to reduce hepatic fat in these conditions [].
Q9: Are there specific biomarkers for monitoring AZD4017 activity?
A9: Several biomarkers have been utilized to assess the activity and efficacy of AZD4017:
- Urinary glucocorticoid metabolites: The ratio of urinary (5α-tetrahydrocortisol + tetrahydrocortisol) to tetrahydrocortisone [(5αTHF+THF)/THE] serves as a reliable indicator of 11β-HSD1 activity and is commonly used to monitor the degree of inhibition achieved by AZD4017 [, ].
- Serum and cerebrospinal fluid cortisol/cortisone ratios: These ratios provide insights into both systemic and central nervous system 11β-HSD1 activity [].
- Blood GUDCA/G7oxoLCA ratio: This bile acid ratio has emerged as a potential blood biomarker for assessing pharmacological 11β-HSD1 inhibition [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.